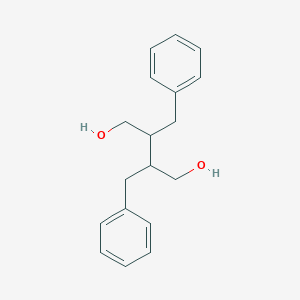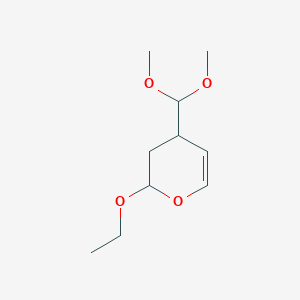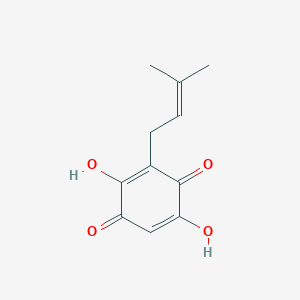
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione, commonly known as Menadione, is a synthetic form of vitamin K. It is a yellow crystalline powder that is soluble in ethanol and insoluble in water. Menadione is used in the food industry as a colorant and as a vitamin supplement in animal feed. It is also used in the pharmaceutical industry for the treatment of vitamin K deficiency.
Wirkmechanismus
Menadione acts as a cofactor in the synthesis of clotting factors and bone proteins. It is converted to menaquinone-4 (MK-4) in the body, which is involved in the activation of osteocalcin, a protein that is essential for bone health. Menadione also has antioxidant properties and can protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
Menadione has been shown to have a wide range of physiological effects. It can stimulate the production of red blood cells, improve bone density, and reduce the risk of fractures. Menadione has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Menadione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. Menadione is also relatively inexpensive compared to other vitamin K analogs. However, Menadione has some limitations. It can be toxic at high doses and can cause hemolytic anemia in some individuals.
Zukünftige Richtungen
There are several future directions for research on Menadione. One area of interest is the use of Menadione as a cancer therapy. Researchers are investigating the mechanisms by which Menadione induces apoptosis in cancer cells and how it can be used in combination with other drugs to improve cancer treatment outcomes. Another area of interest is the role of Menadione in bone health. Researchers are investigating the effects of Menadione on bone density and the potential use of Menadione as a treatment for osteoporosis. Finally, researchers are investigating the potential use of Menadione as a cognitive enhancer and its effects on brain function.
Synthesemethoden
Menadione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with acetone. The reaction is catalyzed by an acid and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Menadione has been extensively studied for its role in blood clotting and bone metabolism. It is also being investigated for its potential use in cancer therapy. Menadione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
103425-30-5 |
|---|---|
Produktname |
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H12O4/c1-6(2)3-4-7-10(14)8(12)5-9(13)11(7)15/h3,5,12,15H,4H2,1-2H3 |
InChI-Schlüssel |
LNPOBZXHXCFWNX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C |
Synonyme |
2,5-Cyclohexadiene-1,4-dione,2,5-dihydroxy-3-(3-methyl-2-butenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)
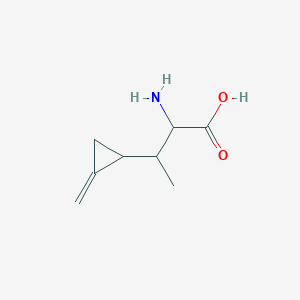
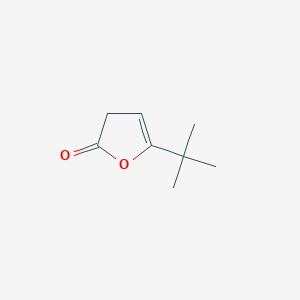
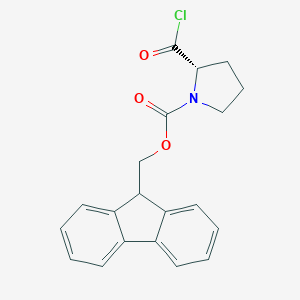
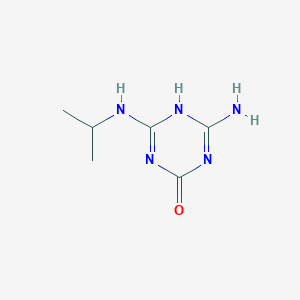
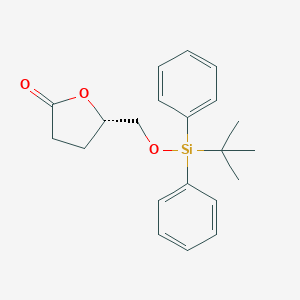
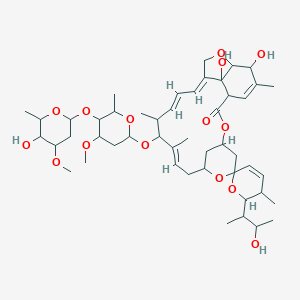
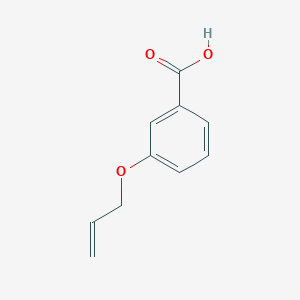
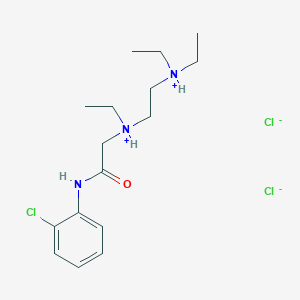
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

